molecular formula C11H15FN2O B7466278 1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea

1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea

Cat. No. B7466278
M. Wt: 210.25 g/mol
InChI Key: HJBVUTUYGKCZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea (also known as Flumazenil) is a selective antagonist of the benzodiazepine receptor. It has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the brain.

Mechanism of Action

Flumazenil selectively binds to the benzodiazepine receptor, which is a subtype of the GABA-A receptor. By binding to this receptor, Flumazenil blocks the effects of benzodiazepines and other drugs that act on this receptor. This results in a reversal of the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using Flumazenil in lab experiments is that it is a highly selective antagonist of the benzodiazepine receptor, which allows for the specific investigation of the effects of benzodiazepines on this receptor. However, one limitation is that Flumazenil has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on Flumazenil. One area of research is the investigation of its effects on the HPA axis and its potential role in the regulation of anxiety. Another area of research is the investigation of its cognitive-enhancing effects and its potential use in the treatment of cognitive disorders. Additionally, further research is needed to investigate the long-term effects of Flumazenil on the brain and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of Flumazenil involves the reaction of 2-amino-5-fluorobenzophenone with isopropyl chloroformate to form the corresponding carbamate, which is then reacted with 2-aminomethylphenylacetic acid to yield the final product.

Scientific Research Applications

Flumazenil has been used extensively in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the brain. It has also been used to study the role of the GABA-A receptor in the regulation of anxiety and sleep.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8(2)14-11(15)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBVUTUYGKCZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea

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